3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-6-4-7-17(12-16)15-31-23-27-26-22(29(23)19-9-5-8-18(25)13-19)14-28-20-10-2-3-11-21(20)32-24(28)30/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBHRHNQUMKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorinated aromatic compound reacts with the triazole intermediate.
Attachment of the 3-methylbenzylthio group: This can be done via thiolation reactions, where a thiol group is introduced to the triazole ring.
Formation of the benzo[d]thiazol-2(3H)-one moiety: This step typically involves cyclization reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this triazole derivative exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida albicans and other fungal strains, making them potential candidates for antifungal therapies .
Anticancer Properties
There is growing interest in the anticancer potential of triazole derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For example, triazole-based compounds have been reported to target specific kinases involved in cancer cell signaling pathways .
Anti-inflammatory Effects
Compounds containing benzothiazole and triazole moieties have demonstrated anti-inflammatory properties. These effects are particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory cytokines could make it a valuable candidate for developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity, suggesting that structural variations can be optimized for better efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that triazole derivatives could reduce cell viability significantly. The mechanism was associated with the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Mechanism of Action
The mechanism of action of 3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthesis routes, and reported activities:
Structural and Electronic Differences
- Halogen vs.
- Bicyclic Systems: Benzo[d]thiazol-2-one (target) vs. quinazolinone (CAS 556790-83-1) or fused thiazolo-triazol-one (CAS 606955-49-1) influence π-π stacking and hydrogen-bonding capabilities .
Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847403-54-7) is a complex organic molecule featuring multiple functional groups that suggest significant potential in medicinal chemistry. Its structure includes a 1,2,4-triazole ring , a benzo[d]thiazol-2(3H)-one ring , and a benzylthio group , which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 479.0 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN4OS2 |
| Molecular Weight | 479.0 g/mol |
| CAS Number | 847403-54-7 |
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to the target compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various triazole derivatives, including those with structural similarities to our compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | Staphylococcus aureus | 16 |
| Compound C | Candida albicans | 8 |
These results underscore the potential of triazole derivatives as effective antimicrobial agents, with some exhibiting MIC values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. The presence of the triazole moiety is particularly significant as it has been linked to various mechanisms of action against cancer cells.
The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, compounds containing triazole rings have been shown to inhibit key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Case Study: Cytotoxic Effects
In vitro studies using cancer cell lines such as HeLa and MCF-7 have demonstrated that compounds similar to the target compound can induce cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 10 |
| Compound E | MCF-7 | 15 |
These findings indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanism and efficacy in vivo .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Evaluation Method
The antioxidant capacity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Preliminary results from studies on similar compounds indicate promising antioxidant activities:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound F | 25 | 30 |
| Compound G | 20 | 28 |
These results suggest that compounds like our target may effectively reduce oxidative stress through their antioxidant properties .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Maintain 70–80°C during nucleophilic substitution (e.g., thioether formation) to enhance reaction rates and minimize side products .
- Catalysts : Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 solvent to improve selectivity and yield in triazole-thiol coupling steps .
- Purification : Recrystallization in aqueous acetic acid or ethanol-DMF mixtures ensures high purity (>95% by HPLC), confirmed via TLC monitoring .
Basic: Which spectroscopic and analytical techniques are recommended for structural validation?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR for characteristic shifts:
- Thiazole protons appear at δ 7.2–8.1 ppm, while triazole methyl groups resonate at δ 2.3–2.7 ppm .
- - COSY confirms spatial proximity of benzyl-thioether protons .
- IR Spectroscopy : Confirm thioether (C–S stretch at 650–750 cm) and triazole (N–N stretch at 1500–1600 cm) functional groups .
- X-ray Crystallography : Resolve stereochemical ambiguities in the benzothiazolone-triazole core .
Basic: What preliminary assays are suitable for screening biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains, with IC values compared to fluconazole/ampicillin controls .
- Anticancer Assays : Perform MTT tests on HeLa or MCF-7 cell lines, noting dose-dependent cytotoxicity (e.g., 10–100 µM range) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, correlating activity with triazole’s electron-withdrawing effects .
Advanced: How can contradictory reports on biological activity (e.g., antifungal vs. anticancer) be resolved?
Methodological Answer:
- Comparative SAR Analysis : Synthesize analogs (e.g., varying substituents on the 3-methylbenzyl-thio group) to isolate structure-activity relationships .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Target Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for fungal CYP51 versus human topoisomerase II, explaining divergent activities .
Advanced: What advanced synthetic strategies improve efficiency for scale-up?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 24 hours conventional) for triazole cyclization steps, achieving >85% yield under 100 W irradiation .
- Flow Chemistry : Optimize thioether coupling in continuous flow reactors (residence time: 10–15 min) to enhance reproducibility and scalability .
- Solvent-Free Conditions : Employ mechanochemical grinding for eco-friendly synthesis of intermediates, minimizing solvent waste .
Advanced: How can computational methods elucidate electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 at B3LYP/6-311G(d,p) level to map HOMO-LUMO gaps, predicting nucleophilic attack sites on the triazole ring .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with fungal lanosterol 14α-demethylase) over 100 ns trajectories to validate docking results .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict pharmacokinetic properties .
Advanced: What strategies address low solubility in pharmacological testing?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetyl groups at the benzothiazolone oxygen to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for sustained release in in vivo models .
- Co-solvent Systems : Use DMSO-PBS (10:90 v/v) for in vitro assays, ensuring <0.1% solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
